molecular formula C14H16N2O3 B12869856 Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate CAS No. 918812-44-9

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate

Cat. No.: B12869856
CAS No.: 918812-44-9
M. Wt: 260.29 g/mol
InChI Key: HJDZZXMQIRNPQM-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 5-methoxy-2-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves the esterification of the amino group with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole

Uniqueness

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate is unique due to its specific substitution pattern and the presence of both pyrazole and methoxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918812-44-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 2-(3,5-dimethylpyrazol-1-yl)-5-methoxybenzoate

InChI

InChI=1S/C14H16N2O3/c1-9-7-10(2)16(15-9)13-6-5-11(18-3)8-12(13)14(17)19-4/h5-8H,1-4H3

InChI Key

HJDZZXMQIRNPQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)OC)C(=O)OC)C

Origin of Product

United States

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